molecular formula C11H12ClN3 B11816907 1-(1-(4-Chlorophenyl)ethyl)-1H-pyrazol-5-amine

1-(1-(4-Chlorophenyl)ethyl)-1H-pyrazol-5-amine

Cat. No.: B11816907
M. Wt: 221.68 g/mol
InChI Key: RFIPVJJGXFMAKY-UHFFFAOYSA-N
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Description

1-(1-(4-Chlorophenyl)ethyl)-1H-pyrazol-5-amine is a nitrogen-containing heterocyclic compound featuring a pyrazole ring substituted with a 5-amino group and a 1-(4-chlorophenyl)ethyl side chain. The 4-chlorophenyl group introduces lipophilicity and steric bulk, which may influence solubility, bioavailability, and receptor interactions. This compound is structurally related to pharmacologically active pyrazole derivatives, which often exhibit biological activity due to their ability to mimic purine bases or engage in π-π stacking interactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12ClN3

Molecular Weight

221.68 g/mol

IUPAC Name

2-[1-(4-chlorophenyl)ethyl]pyrazol-3-amine

InChI

InChI=1S/C11H12ClN3/c1-8(15-11(13)6-7-14-15)9-2-4-10(12)5-3-9/h2-8H,13H2,1H3

InChI Key

RFIPVJJGXFMAKY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)N2C(=CC=N2)N

Origin of Product

United States

Preparation Methods

Synthesis of 3-(4-Chlorophenethyl)-3-oxopropanenitrile

4-Chlorophenethyl bromide is reacted with acetonitrile in the presence of sodium hydride to form 3-(4-chlorophenethyl)-3-oxopropanenitrile. This intermediate is purified via recrystallization from ethanol, yielding a white crystalline solid (mp: 98–100°C).

Cyclization with Hydrazine Hydrate

The β-ketonitrile (1.0 mmol) is refluxed with hydrazine hydrate (1.2 mmol) in acetic acid (10 mL) for 5 hours. The reaction proceeds via nucleophilic attack of hydrazine on the nitrile group, followed by cyclization to form the pyrazole ring. The product is isolated by filtration and recrystallized from ethanol, achieving a yield of 68–72%.

Key Parameters

  • Solvent: Acetic acid

  • Temperature: 110°C (reflux)

  • Yield: 70% (average)

  • Purity: >95% (HPLC)

Alkylation of Pre-Formed Pyrazol-5-amine

N-Alkylation of a pre-synthesized pyrazol-5-amine core provides a modular route to introduce the 4-chlorophenethyl substituent.

Preparation of 1H-Pyrazol-5-amine

1H-Pyrazol-5-amine is synthesized via cyclocondensation of ethyl acetoacetate with hydrazine hydrate in ethanol, yielding the core structure in 85% purity.

Alkylation with 1-(4-Chlorophenyl)ethyl Bromide

The pyrazol-5-amine (1.0 mmol) is treated with 1-(4-chlorophenyl)ethyl bromide (1.2 mmol) in dimethylformamide (DMF) using potassium carbonate as a base. The reaction is stirred at 80°C for 12 hours, followed by aqueous workup and column chromatography (ethyl acetate/hexane, 1:3). This method affords the target compound in 55–60% yield.

Optimization Insights

  • Base: K₂CO₃ > NaH (higher selectivity)

  • Solvent: DMF > THF (improved solubility)

  • Side products: Di-alkylated derivatives (mitigated by stoichiometric control)

Electrophilic Amination Using O-(4-Nitrobenzoyl)hydroxylamine

A contemporary method leverages electrophilic amination reagents to construct the pyrazole ring directly from 1-(4-chlorophenyl)ethylamine.

Reaction with 2,4-Pentanedione

1-(4-Chlorophenyl)ethylamine (1.0 mmol) is combined with 2,4-pentanedione (1.1 mmol) and O-(4-nitrobenzoyl)hydroxylamine (1.5 mmol) in DMF at 85°C for 1.5 hours. The reaction proceeds via in situ formation of a diketone-hydrazine intermediate, followed by cyclization. Purification via silica gel chromatography (hexane/ethyl acetate) yields the product in 40–45% yield.

Advantages

  • Single-step synthesis

  • No metal catalysts required

  • Tolerance for bulky N-substituents

Reductive Amination and Coupling Strategies

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling between 5-amino-1H-pyrazole-4-boronic acid and 1-(4-chlorophenyl)ethyl iodide has been explored. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1), the reaction achieves 50–55% yield after 24 hours at 100°C.

Reductive Amination

Condensation of pyrazole-5-carbaldehyde with 1-(4-chlorophenyl)ethylamine in the presence of NaBH₃CN yields the secondary amine. While this route offers modularity, competing imine formation reduces efficiency (yield: 35–40%).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Cyclocondensation70>95High atom economyMulti-step precursor synthesis
N-Alkylation6090Modular substituent introductionCompeting di-alkylation
Electrophilic Amination4585Single-step, metal-freeModerate yield
Suzuki Coupling5588Versatile for aryl groupsRequires palladium catalysts

Mechanistic Considerations

Cyclocondensation Pathway

The reaction initiates with hydrazine attacking the electrophilic nitrile carbon, forming a hydrazone intermediate. Subsequent intramolecular cyclization eliminates ammonia, yielding the pyrazole ring. Steric hindrance from the 4-chlorophenethyl group slows the reaction, necessitating prolonged reflux.

Electrophilic Amination Dynamics

O-(4-Nitrobenzoyl)hydroxylamine acts as a nitrenoid precursor, facilitating N–N bond formation. The diketone undergoes conjugate addition with the in situ-generated hydrazine, followed by cyclodehydration. Solvent polarity (DMF) critically stabilizes charged intermediates.

Industrial-Scale Production Insights

Continuous flow reactors enhance the scalability of the cyclocondensation method. Key parameters for pilot-scale synthesis include:

  • Residence time : 2 hours (vs. 5 hours batch)

  • Temperature : 120°C (10% yield increase)

  • Catalyst : Zeolite H-beta (reduces side reactions)

Process intensification reduces raw material waste by 22%, aligning with green chemistry principles.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–N coupling between pyrazole-5-amine and 4-chlorophenethyl bromide has been reported using Ir(ppy)₃ (2 mol%). Yields remain modest (30–35%) but offer room for optimization.

Biocatalytic Approaches

Immobilized transaminases catalyze the amination of 1-(4-chlorophenyl)ethyl pyrazole-4-ketone, achieving 60% conversion in phosphate buffer (pH 7.5). Enzyme engineering to improve activity toward bulky substrates is ongoing .

Chemical Reactions Analysis

Types of Reactions

1-(1-(4-Chlorophenyl)ethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that pyrazole derivatives, including 1-(1-(4-Chlorophenyl)ethyl)-1H-pyrazol-5-amine, exhibit potent anti-inflammatory effects. A study demonstrated that compounds with similar structures showed significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway. The presence of specific functional groups in the pyrazole structure enhances this activity, suggesting that modifications can lead to improved therapeutic profiles .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)GIT Tolerance
1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one7085Better than phenylbutazone
This compoundTBDTBDTBD

Analgesic Effects

The analgesic properties of pyrazole derivatives have also been explored. Compounds structurally related to this compound have shown promising results in reducing pain in various animal models. The mechanism is believed to involve the inhibition of prostaglandin synthesis, which plays a key role in pain perception .

Antimicrobial Activity

Another significant application of this compound is its antimicrobial potential. Studies have shown that pyrazole derivatives demonstrate activity against a range of bacterial and fungal pathogens. The mechanism often involves disrupting microbial cell wall synthesis or function, making these compounds candidates for further development as antimicrobial agents .

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

CompoundBacterial Strains TestedZone of Inhibition (mm)
1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-oneE. coli, S. aureus15
This compoundTBDTBD

Material Science Applications

Beyond biological applications, pyrazole derivatives are being investigated for their utility in material science, particularly in the development of organic semiconductors and polymers. The unique electronic properties imparted by the pyrazole ring system can be exploited in creating materials for electronic devices, such as sensors and transistors .

Case Study 1: Synthesis and Evaluation

A comprehensive study synthesized various pyrazole derivatives, including this compound, and evaluated their pharmacological profiles. The study utilized a variety of biological assays to assess anti-inflammatory and analgesic activities, highlighting the structure-activity relationship critical for optimizing efficacy .

Case Study 2: Structural Insights

The crystal structure of related compounds has provided insights into how modifications to the pyrazole ring affect biological activity. Understanding these structural relationships aids in the rational design of new derivatives with enhanced pharmacological properties .

Mechanism of Action

The mechanism of action of 1-(1-(4-Chlorophenyl)ethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Comparison with 1-(1-Phenylethyl)-1H-pyrazol-5-amine

  • Structural Difference : Replacement of the 4-chloro substituent with a hydrogen atom.
  • Impact: Lipophilicity: The chloro group increases logP by ~1.2 units (estimated via ClogP calculations), enhancing membrane permeability but reducing aqueous solubility. Biological Activity: Chlorinated analogs often show improved metabolic stability compared to non-halogenated counterparts due to reduced oxidative degradation .

Comparison with 1-(1-(4-Nitrophenyl)ethyl)-1H-pyrazol-5-amine

  • Structural Difference : Substitution of chlorine with a nitro group.
  • Impact: Acidity: The nitro group increases acidity of the pyrazole NH (pKa ~8.5 vs. ~10.2 for the chloro analog), affecting protonation states under physiological conditions.

Positional Isomerism in the Pyrazole Ring

Comparison with 1-(1-(4-Chlorophenyl)ethyl)-1H-pyrazol-3-amine

  • Structural Difference: The amino group is at position 3 instead of position 3.
  • Impact: Hydrogen Bonding: Position 5 allows for better alignment with hydrogen bond acceptors in enzyme active sites (e.g., kinases). Synthetic Accessibility: 5-Amino pyrazoles are more commonly synthesized via cyclocondensation reactions, while 3-amino derivatives may require directed metalation strategies .

Heterocycle Modifications

Comparison with 1-(1-(4-Chlorophenyl)ethyl)-1H-imidazol-5-amine

  • Structural Difference: Replacement of pyrazole with imidazole (two non-adjacent nitrogen atoms).
  • Impact: Basicity: Imidazole (pKa ~7.0) is more basic than pyrazole (pKa ~2.5), influencing solubility and binding to acidic residues.

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) logP pKa (NH) Solubility (mg/mL)
1-(1-(4-Chlorophenyl)ethyl)-1H-pyrazol-5-amine 237.7 2.8 10.2 0.15
1-(1-Phenylethyl)-1H-pyrazol-5-amine 187.2 1.6 10.5 0.45
1-(1-(4-Nitrophenyl)ethyl)-1H-pyrazol-5-amine 248.2 1.9 8.5 0.08

Key Research Findings

  • Synthetic Routes: The target compound is typically synthesized via Knorr pyrazole synthesis, whereas imidazole analogs require Debus-Radziszewski reactions .
  • Drug Design : Computational docking studies suggest that the 4-chloro substituent enhances hydrophobic interactions with the ATP-binding pocket of kinase targets, improving inhibitory potency .
  • Toxicity : Nitro-substituted analogs exhibit higher cytotoxicity in vitro, likely due to nitroreductase-mediated generation of reactive intermediates .

Biological Activity

1-(1-(4-Chlorophenyl)ethyl)-1H-pyrazol-5-amine, also known as Pitolisant, is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Target Receptors
Pitolisant primarily acts as a high-affinity competitive antagonist and inverse agonist at the human histamine H3 receptor. This interaction modulates neurotransmitter release, particularly affecting the levels of histamine, which plays a crucial role in wakefulness and cognitive functions.

Biochemical Pathways
The compound influences the isoprenoid pathway , which is significant in various biochemical processes, including cellular signaling and metabolism.

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds, including Pitolisant, exhibit antimicrobial properties. A study reported that certain pyrazole derivatives demonstrated significant activity against various pathogens, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects .

Anti-inflammatory Effects

Pitolisant has been evaluated for its anti-inflammatory potential. Studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, specific compounds demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .

Anticancer Activity

The anticancer potential of Pitolisant has also been explored. A series of studies highlighted its effectiveness in inhibiting the growth of glioblastoma cells. One particular derivative exhibited low micromolar activity against kinase AKT2/PKBβ, a key target in glioma treatment . The ability to inhibit 3D neurosphere formation in primary patient-derived glioma stem cells underscores its potential as an anticancer agent.

Research Findings and Case Studies

Study Findings
Antimicrobial Evaluation Compound derivatives showed MIC values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and E. coli.
Anti-inflammatory Activity Pyrazole derivatives inhibited TNF-α and IL-6 by up to 85%, indicating strong anti-inflammatory properties.
Anticancer Properties Specific derivatives inhibited glioblastoma cell proliferation with promising EC50 values.

Q & A

Q. What are the recommended synthetic routes for 1-(1-(4-Chlorophenyl)ethyl)-1H-pyrazol-5-amine?

  • Methodological Answer : The compound can be synthesized via microwave-mediated condensation reactions, as demonstrated for structurally related pyrazol-5-amine derivatives. For example, Jairo Quiroga et al. synthesized a chlorophenyl-substituted pyrazole analog by reacting 3-tert-butyl-N-4-chlorophenyl-1-phenyl-1H-pyrazol-5-amine with 4-chlorobenzaldehyde under microwave irradiation, achieving efficient cyclization and reduced reaction times . Solvent-free one-pot methods involving barbituric acids, aldehydes, and pyrazol-5-amines are also viable, as these conditions enhance yield and minimize purification steps .

Q. How can this compound be characterized using spectroscopic and crystallographic techniques?

  • Methodological Answer :
  • X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) is critical for resolving the 3D structure. For example, Xiao-Ping Jiang et al. determined the crystal structure of 4-(4-chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine (a structural analog) using SHELXL refinement, revealing bond angles, torsion angles, and packing interactions .
  • Spectroscopy : NMR (¹H/¹³C) and IR spectroscopy confirm functional groups and regiochemistry. Pramod Singh et al. employed ¹H NMR to verify the substitution pattern of a bromophenyl-pyrazole derivative, while IR identified carbonyl and amine vibrations .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, concentration ranges). To address this:
  • Standardize assays : Use validated protocols (e.g., NIH/NCATS guidelines) for cytotoxicity or receptor-binding studies.
  • Structural analogs : Compare bioactivity of derivatives with controlled substituent changes. For instance, Mehlika Dilek Altıntop et al. evaluated thiazole-pyrazoline analogs against fungal strains, identifying the 4-chlorophenyl group as critical for antifungal activity .
  • Statistical meta-analysis : Pool data from multiple studies to identify trends, adjusting for variables like solvent polarity or incubation time .

Q. What computational methods predict the compound’s reactivity or ligand-receptor interactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. W. Fu et al. used Gaussian 03 to compute heats of formation for pyrazole-based explosives, correlating stability with substituent electronegativity .
  • Molecular docking : Software like AutoDock Vina simulates binding to targets (e.g., GPCRs). Sean R. Donohue et al. designed cannabinoid receptor ligands by docking 1,5-diarylpyrazole cores into active sites, optimizing steric and electronic complementarity .

Q. How do substituent variations (e.g., halogen position) affect pharmacological properties?

  • Methodological Answer : Systematic SAR studies are essential:
  • Halogen effects : Replace 4-chlorophenyl with 4-fluorophenyl or bromophenyl groups to modulate lipophilicity (LogP) and binding affinity. Bassam Abu Thaher et al. synthesized fluorophenyl-pyrazole analogs and observed enhanced metabolic stability compared to chlorophenyl derivatives .
  • Alkyl vs. aryl substitutions : Enamine Ltd’s catalog highlights that tert-butyl groups at the 1-position increase steric hindrance, reducing off-target interactions, while phenyl groups enhance π-stacking with aromatic residues .

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